RAD16-I hydrochloride
Description
Evolution of Self-Assembling Peptide Systems in Contemporary Biomaterials Research
The pursuit of advanced biomaterials that can effectively mimic the native extracellular matrix (ECM) has led to the rise of self-assembling peptides (SAPs) as a prominent area of research. These materials are built from the bottom-up, utilizing short sequences of amino acids that spontaneously organize into ordered nanostructures. mdpi.comresearchgate.net This process of self-assembly is driven by non-covalent forces such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. mdpi.com The evolution of this field began with insights from naturally occurring peptide structures and has progressed to the rational design of synthetic peptides. mdpi.comrsc.org This design-driven approach allows for precise control over the chemical and physical properties of the resulting biomaterials, including their stiffness, porosity, and three-dimensional structure. rsc.org Contemporary research focuses on creating "smart" biomaterials by incorporating bioactive motifs into the peptide sequences, enabling them to actively guide cellular responses and tissue regeneration. rsc.orgnih.gov These sophisticated systems hold significant promise for a range of biomedical applications, including tissue engineering, regenerative medicine, and targeted drug delivery. jpt.comresearchgate.net
Foundational Role of RAD16-I Hydrochloride as a Model Self-Assembling Peptide in Research
Within the diverse landscape of SAPs, this compound, often referred to as RADA16-I, has emerged as a critical model system. medchemexpress.commedchemexpress.com Its prominence is due to its simple, predictable, and robust self-assembling behavior, which has made it an invaluable tool for fundamental research into peptide-based biomaterials. nih.gov RAD16-I is an ionic complementary peptide, meaning its sequence is composed of alternating hydrophobic and hydrophilic (charged) amino acids. medchemexpress.comnih.gov This characteristic is central to its ability to form stable nanostructures in aqueous environments.
The peptide's capacity to spontaneously form hydrogels with high water content (>99%) makes it an excellent mimic of the natural ECM. nsfc.gov.cn These hydrogels create a three-dimensional scaffold that supports the viability, proliferation, and differentiation of numerous cell types, including human mesenchymal stem cells, chondrocytes, and neural stem cells. medchemexpress.commedchemexpress.comnih.gov Because of its well-characterized nature and biocompatibility, RAD16-I has been extensively used in proof-of-concept studies for cartilage regeneration, wound healing, and neural tissue engineering, thereby laying the groundwork for the development of more complex and functionalized peptide scaffolds. nih.govcambridge.orgnih.gov
Key Characteristics and Conceptual Frameworks of Peptide Self-Assembly Pertinent to this compound
The self-assembly of this compound is a hierarchical process dictated by its primary amino acid sequence and the surrounding environmental conditions. The foundational principle governing its assembly is the formation of β-sheet secondary structures, a common motif in protein folding and amyloid fibril formation. rsc.orgnih.gov
The process is initiated by changes in the ionic environment. nih.gov In an aqueous solution, the addition of monovalent cations (like those found in physiological buffers) shields the electrostatic repulsion between the negatively charged aspartic acid residues on adjacent peptide molecules. nih.gov This allows the peptide backbones to align and form stable intermolecular hydrogen bonds, resulting in the formation of β-sheets. These sheets then stack laterally to create nanofibers, which are typically around 10 nm in diameter. nih.govnih.gov The entanglement of these long nanofibers creates a physically cross-linked, three-dimensional network that entraps a large volume of water, forming the hydrogel. nsfc.gov.cn The entire process is highly dependent on factors like peptide concentration, pH, and ionic strength, allowing for tunable control over the final material properties. nih.govnih.gov This predictable assembly from molecule to macroscopic scaffold makes RAD16-I an ideal and widely studied model system. nih.gov
Table 1: Key Properties of this compound
| Property | Description | Source(s) |
|---|---|---|
| Peptide Sequence | Ac-RADARADARADARADA-NH2 | nih.govjpt.com |
| Molecular Nature | Ionic self-complementary and amphiphilic peptide. | medchemexpress.comnih.gov |
| Secondary Structure | Forms stable β-sheets in water or saline solutions. | rsc.orgnih.gov |
| Hierarchical Assembly | Monomers assemble into β-sheets, which form nanofibers (~10 nm diameter) that entangle to create a hydrogel scaffold. | nih.govnsfc.gov.cnnih.gov |
| Assembly Triggers | Changes in pH or an increase in ionic strength (e.g., addition of monovalent salts). | nih.govnih.gov |
| Resulting Scaffold | Forms a hydrogel with high water content (>99%) and pore sizes ranging from 50-200 nm. | nsfc.gov.cnnih.gov |
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| RADA16-I |
| Arginine |
| Alanine (B10760859) |
Structure
2D Structure
Properties
Molecular Formula |
C66H114ClN29O25 |
|---|---|
Molecular Weight |
1749.2 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C66H113N29O25.ClH/c1-26(47(67)105)80-59(117)39(22-43(97)98)92-52(110)31(6)82-56(114)36(15-11-19-77-64(70)71)89-49(107)28(3)86-61(119)41(24-45(101)102)94-54(112)33(8)84-58(116)38(17-13-21-79-66(74)75)91-50(108)29(4)87-62(120)42(25-46(103)104)95-53(111)32(7)83-57(115)37(16-12-20-78-65(72)73)90-48(106)27(2)85-60(118)40(23-44(99)100)93-51(109)30(5)81-55(113)35(88-34(9)96)14-10-18-76-63(68)69;/h26-33,35-42H,10-25H2,1-9H3,(H2,67,105)(H,80,117)(H,81,113)(H,82,114)(H,83,115)(H,84,116)(H,85,118)(H,86,119)(H,87,120)(H,88,96)(H,89,107)(H,90,106)(H,91,108)(H,92,110)(H,93,109)(H,94,112)(H,95,111)(H,97,98)(H,99,100)(H,101,102)(H,103,104)(H4,68,69,76)(H4,70,71,77)(H4,72,73,78)(H4,74,75,79);1H/t26-,27-,28-,29-,30-,31-,32-,33-,35-,36-,37-,38-,39-,40-,41-,42-;/m0./s1 |
InChI Key |
PVSONEUSMDGDLQ-ZVJONXDSSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C.Cl |
Canonical SMILES |
CC(C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C.Cl |
Origin of Product |
United States |
Molecular and Supramolecular Architecture of Rad16 I Hydrochloride Nanofibers
Primary Amino Acid Sequence and Rational Design Principles of RAD16-I Hydrochloride
This compound is a synthetic, self-assembling peptide that has garnered significant attention for its potential in biomedical applications, particularly in tissue engineering and regenerative medicine. jpt.comjpt.com The primary structure of RAD16-I consists of 16 amino acids with the sequence Ac-Arg-Ala-Asp-Ala-Arg-Ala-Asp-Ala-Arg-Ala-Asp-Ala-Arg-Ala-Asp-Ala-NH2.HCl. creative-peptides.com This sequence can also be represented by the one-letter code: Ac-(RADA)4-NH2. researchgate.net
The rational design of RAD16-I is based on the principle of ionic self-complementarity. mdpi.com The peptide is amphiphilic, featuring a regular repeat of alternating hydrophilic and hydrophobic amino acids. nih.govmdpi.com The hydrophilic residues are the positively charged Arginine (R) and the negatively charged Aspartic acid (D), while the hydrophobic residue is Alanine (B10760859) (A). nih.govmdpi.com This specific arrangement is crucial for its self-assembly properties. The design, with alternating positive and negative charges, was inspired by the cell-adhesive RGD (Arginine-Glycine-Aspartic acid) motif found in extracellular matrix proteins. nih.gov
The self-assembly process is driven by a combination of non-covalent interactions, including:
Hydrophobic interactions: The hydrophobic alanine residues tend to shield themselves from the aqueous environment, driving the aggregation of the peptides. mdpi.comcreative-peptides.com
Electrostatic interactions: The charged arginine and aspartic acid residues on the hydrophilic face of the peptide form complementary ionic bonds. mdpi.comcreative-peptides.com
Hydrogen bonding: The peptide backbones form hydrogen bonds, which are fundamental to the formation of secondary structures. creative-peptides.com
This design allows the peptide to spontaneously organize into ordered nanostructures in an aqueous solution. researchgate.net The salt form, this compound, generally exhibits enhanced water solubility and stability compared to its free form. medchemexpress.com
Table 1: Amino Acid Sequence of this compound
| Representation | Sequence |
|---|---|
| Three-Letter Code | Ac-Arg-Ala-Asp-Ala-Arg-Ala-Asp-Ala-Arg-Ala-Asp-Ala-Arg-Ala-Asp-Ala-NH2.HCl |
| One-Letter Code | Ac-(RADA)4-NH2 |
Secondary Structure Elucidation: The Predominant Beta-Sheet Conformation of this compound
The specific amino acid sequence of RAD16-I promotes the formation of a stable β-sheet secondary structure in aqueous solutions. nih.govmdpi.comnih.gov This conformation is a key feature of its molecular architecture and is essential for the subsequent self-assembly into nanofibers.
Circular dichroism (CD) spectroscopy is a primary technique used to characterize the secondary structure of RAD16-I. The CD spectrum of RAD16-I in water exhibits a characteristic minimum molar ellipticity at approximately 218 nm and a maximum around 195 nm. nih.gov These features are indicative of a β-sheet structure, with the 218 nm minimum representing the β-sheet content and the 195 nm maximum corresponding to the peptide backbone's twist within the β-sheet configuration. nih.gov This stable β-sheet structure is observed even at low peptide concentrations. nih.gov
Solid-state nuclear magnetic resonance (NMR) spectroscopy has also been employed to provide a more detailed structural model of the nanofibers. nih.gov NMR data confirm that the peptide adopts an ordered structure composed of β-strands. nih.gov The alternating pattern of hydrophobic and hydrophilic residues facilitates the formation of two distinct faces on the β-sheet: a hydrophobic face composed of alanine residues and a hydrophilic face with alternating positive (arginine) and negative (aspartic acid) charges. mdpi.comnih.gov It is proposed that the β-sheets are arranged in an antiparallel configuration, which allows for the favorable staggering of the charged sidechains. nih.govnih.gov
The remarkable stability of these β-sheet structures is attributed to the combination of strong hydrogen bonds along the peptide backbone and the ionic and hydrophobic interactions between the side chains. mdpi.comnih.gov These structures remain stable across a wide range of pH values and even in the presence of denaturing agents. 3d-matrix.co.jp
Table 2: Spectroscopic Characteristics of RAD16-I Beta-Sheet Structure
| Technique | Observed Feature | Structural Interpretation |
|---|---|---|
| Circular Dichroism (CD) | Minimum at ~218 nm, Maximum at ~195 nm | Predominant β-sheet conformation |
| Solid-State NMR | Specific peak positions and line widths | Ordered structure of β-strands |
Hierarchical Nanostructure Formation in this compound Assemblies
The self-assembly of this compound is a hierarchical process that begins with the formation of β-sheets and progresses to the creation of complex, three-dimensional hydrogel scaffolds.
Filament Formation and Aggregation Mechanisms of this compound
The initial step in the hierarchical assembly is the formation of nanofibers. The β-sheets, formed by individual RAD16-I molecules, stack together. nih.gov It is proposed that two β-sheets stack to form a basic fibril unit, with the hydrophobic faces of the sheets forming the core of the nanofiber and the hydrophilic faces exposed to the aqueous environment. nih.gov This arrangement results in nanofibers with a diameter of approximately 10 nm. researchgate.net Atomic force microscopy (AFM) has revealed that these nanofibers can have a height of about 1.3-1.5 nm, which is consistent with a double-layer β-sheet structure. researchgate.net
These individual nanofibers then aggregate to form larger, more complex structures. In aqueous solutions, stable nanofibrils with lengths of approximately 200-400 nm have been identified. nih.gov The aggregation of these fibrils is a slow process that can be influenced by factors such as pH and the presence of salts. nih.gov The aggregation mechanism involves the entanglement of these long filaments, leading to the formation of a nanofiber network. mit.edu This process is driven by the minimization of free energy through the association of the filaments. mit.edu
Hydrogel Scaffold Characterization: Pore Structure and Network Architecture of this compound
The aggregation of RAD16-I nanofibers ultimately results in the formation of a hydrogel, which is a three-dimensional network of interwoven nanofibers that can entrap a large amount of water. nih.govresearchgate.net These hydrogels typically have a water content exceeding 99%. nih.govresearchgate.net
The resulting hydrogel scaffold possesses a porous structure that is crucial for its applications in tissue engineering, as it allows for the diffusion of nutrients, waste products, and signaling molecules. nih.gov The pore sizes within the RAD16-I hydrogel scaffold typically range from 50 to 200 nm. nih.govresearchgate.net Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) have been used to visualize the network architecture, revealing a disorganized, loose structure of assembled β-sheet filaments. researchgate.netmit.edu This porous, nanofibrous network closely mimics the structure of the natural extracellular matrix (ECM), making it a suitable microenvironment for cell culture and tissue regeneration. jpt.comnih.gov
Table 3: Nanostructural Properties of this compound Assemblies
| Structural Feature | Characteristic Dimension/Property | Source(s) |
|---|---|---|
| Nanofiber Diameter | ~10 nm | researchgate.net |
| Nanofiber Height (AFM) | ~1.3 - 1.5 nm | researchgate.net |
| Nanofibril Length | ~200 - 400 nm | nih.gov |
| Hydrogel Water Content | >99% | nih.govresearchgate.net |
| Hydrogel Pore Size | 50 - 200 nm | nih.govresearchgate.net |
Self Assembly Mechanisms and Modulatory Factors of Rad16 I Hydrochloride
Ionic Self-Complementarity and Electrostatic Interactions Governing RAD16-I Hydrochloride Assembly
The self-assembly of this compound is fundamentally governed by its nature as an ionic self-complementary peptide. medchemexpress.comnih.gov The peptide consists of a repeating sequence of positively charged (arginine), negatively charged (aspartic acid), and hydrophobic (alanine) amino acids. nih.govnih.gov This specific arrangement leads to the formation of β-sheets with two distinct faces: a hydrophobic side composed of alanine (B10760859) residues and a hydrophilic side with alternating positive and negative charges. nih.govresearchgate.net
Role of Hydrophobic Interactions in Directing this compound Nanofiber Formation
Alongside electrostatic forces, hydrophobic interactions play a critical role in the self-assembly of this compound into nanofibers. researchgate.netcreative-peptides.com The hydrophobic alanine residues are shielded from the aqueous environment by aggregating together, a process driven by the energetically unfavorable exposure of these nonpolar groups to water. nih.govmit.edu This hydrophobic association is a major impetus for the initial formation of peptide nanofibers and contributes significantly to their stability. mdpi.comresearchgate.net
The overlapping and packing of these hydrophobic alanine arrays are reminiscent of structures found in natural silk fibroin. nih.govresearchgate.net This interaction is not only a key driver of self-assembly but also allows for dynamic processes like molecular sliding, where peptide fragments can diffuse along the fiber to minimize hydrophobic exposure and fill gaps, leading to more stable and elongated nanofibers. researchgate.net The concentration-dependent self-assembly behavior of RAD16-I further underscores the importance of hydrophobic interactions as a primary driving force. researchgate.net
Influence of Environmental Parameters on this compound Self-Assembly Kinetics and Structural Stability
The self-assembly of this compound is highly sensitive to environmental conditions, which can be modulated to control the kinetics of assembly and the stability of the resulting nanostructures. medchemexpress.comcreative-peptides.comnih.gov Key parameters include pH, ionic strength, and temperature. royalsocietypublishing.org
pH-Dependent Assembly and Conformational Transitions of this compound
The pH of the solution significantly impacts the ionization state of the acidic (aspartic acid) and basic (arginine) residues, thereby influencing the electrostatic interactions that drive self-assembly. nih.govroyalsocietypublishing.org RAD16-I has an isoelectric point (pI) of 7.2. nih.gov At pH values below the pI, the peptide carries a net positive charge, while at pH values above the pI, it is negatively charged. nih.gov
Changes in pH can trigger conformational transitions and alter the morphology of the assembled structures. researchgate.net For instance, at acidic pH (e.g., pH 4.0), RAD16-I readily forms long nanofibers with a distinct β-sheet structure. researchgate.net However, at highly alkaline pH (e.g., pH 13.0), the peptide tends to lose its β-sheet structure and assembles into smaller, globular aggregates. researchgate.net The self-assembly process can be initiated or reversed by adjusting the pH, highlighting its role as a critical control parameter. mdpi.com
| pH Condition | Observed Structure | Predominant Interaction |
| Acidic (e.g., pH 2.0-4.5) | Stable, elongated nanofibers. nih.gov | Repulsive electrostatic forces between positive charges, balanced by hydrophobic interactions. nih.gov |
| Neutral (e.g., pH 7.5) | Well-defined nanofiber scaffolds and hydrogels. nih.govresearchgate.net | Strong ionic complementarity and hydrophobic interactions. nih.govroyalsocietypublishing.org |
| Alkaline (e.g., pH 13.0) | Small, globular aggregates; loss of β-sheet structure. researchgate.net | Altered electrostatic interactions due to deprotonation. researchgate.net |
Effects of Ionic Strength and Monovalent Salts on this compound Hydrogelation
The addition of monovalent salts to a solution of this compound can significantly influence its self-assembly and trigger the formation of hydrogels. medchemexpress.comnih.gov The presence of ions in the solution can shield the electrostatic repulsion between the charged residues on the peptide, promoting the aggregation of nanofibers into a three-dimensional network characteristic of a hydrogel. mdpi.com
This "salting-out" effect enhances hydrophobic association and facilitates the physical cross-linking of nanofibers through hydrogen bonds and electrostatic interactions, leading to a more robust hydrogel structure. mdpi.com The self-assembly process is accelerated in the presence of millimolar concentrations of salts under physiological pH conditions. royalsocietypublishing.org The addition of buffers containing monovalent salts can induce the spontaneous assembly of the peptides into a stable, macroscopic matrix. researchgate.net
Thermal Denaturation and Reassembly Dynamics of this compound Structures
The thermal stability of RAD16-I structures is dependent on peptide concentration. nih.gov At high concentrations (e.g., 2.9 mM), the peptide scaffolds exhibit significant thermal stability, maintaining their β-sheet structure even at temperatures as high as 90°C. nih.gov This stability is attributed to the high degree of self-assembly and the extensive network of interactions within the nanofibers. nih.gov
Biological Interactions and Cellular Responses to Rad16 I Hydrochloride Scaffolds in Research
In Vitro Studies of Cell Adhesion, Proliferation, and Viability on RAD16-I Hydrochloride Scaffolds
RAD16-I, a self-assembling peptide, forms a nanofiber hydrogel scaffold that mimics the natural extracellular matrix (ECM). mdpi.commdpi.com This structure provides a three-dimensional (3D) microenvironment that has been extensively studied for its ability to support various cellular functions, including adhesion, growth, and survival. researchgate.net The synthetic nature of RAD16-I allows for a controlled and well-defined environment for 3D cell culture, facilitating research into cell behavior in a context that more closely resembles living tissue than traditional 2D culture systems. researchgate.nete-century.us
Human Mesenchymal Stem Cells (hMSCs), known for their self-renewal capabilities and potential to differentiate into various cell lineages, have shown significant potential in regenerative medicine. nih.govclinmedjournals.org RAD16-I scaffolds have been identified as a suitable microenvironment for the proliferation and differentiation of hMSCs. medchemexpress.com
In studies using human umbilical cord mesenchymal stem cells (hUCMSCs), RAD16-I scaffolds, composed of nanofibers with a three-dimensional reticular structure, were shown to be conducive to cell adhesion and growth. nih.gov Within a short time, hUCMSCs were able to grow, adhere, and proliferate within the scaffold, gradually forming larger cell masses. nih.gov Calcein AM/EthD-1 staining for living and dead cells confirmed high cell viability, with most cells fluorescing green (live), and the number of cells increasing over time. nih.gov The morphology of the hUCMSCs evolved into long spindle or irregular polygon shapes, indicating healthy proliferation and interaction with the scaffold microenvironment. nih.gov Furthermore, viability assays showed no significant difference in cell survival when a RAD16-I/hUCMSC complex was injected, demonstrating the biocompatibility of the material. nih.gov
Table 1: Summary of hMSC Interactions with RAD16-I Scaffolds
| Parameter | Observation | Research Finding |
|---|---|---|
| Cell Adhesion | Cells successfully adhered and grew within the 3D nanofiber network. nih.gov | The scaffold's structure, resembling the natural ECM, facilitates cell attachment. researchgate.netnih.gov |
| Cell Proliferation | The number of viable cells increased over time, forming larger cell clusters. nih.gov | RAD16-I scaffolds support the proliferation of hUCMSCs, which exhibit a high proliferation rate. nih.gov |
| Cell Viability | Staining assays indicated a high percentage of living cells within the scaffold. nih.gov | The RAD16-I material exhibits good biocompatibility and is not cytotoxic to hMSCs. nih.gov |
The unique properties of RAD16-I hydrogels make them an attractive platform for the culture of specialized cell types like chondrocytes and neuronal cells, which are critical for cartilage and neural tissue engineering, respectively.
Chondrocyte Culture: RAD16-I scaffolds provide a supportive microenvironment for chondrocyte adhesion and growth. nih.gov These hydrogels are being explored for their potential in cartilage repair, where they can serve as a vehicle for delivering and maintaining chondrocytes or stem cells that can differentiate into chondrocytes. medchemexpress.comnih.gov The scaffold's structure is intended to mimic the native environment of cartilage, promoting the maintenance of the chondrocyte phenotype. frontiersin.orgyoutube.com
Neuronal Cell Culture: RAD16-I based self-assembling peptide nanofiber scaffolds (SAPNS) have been successfully used to support the in vitro maturation of human dopaminergic neurons. nih.govresearchgate.net These scaffolds allow neuronal cells to form adherent, functional networks. nih.gov Studies have shown that human neural stem cells can be cultured in RAD16-I scaffolds for extended periods, where they differentiate into mature, electrically active neurons and astrocytes, forming highly connected networks. researchgate.netbluepharm.fr The survival of neurons, which is often poor in traditional culture and transplantation settings, is significantly enhanced when they are encapsulated within these hydrogel scaffolds. nih.govnih.gov
Table 2: Summary of Chondrocyte and Neuronal Cell Culture on RAD16-I Scaffolds
| Cell Type | Parameter | Research Finding |
|---|---|---|
| Chondrocytes | Adhesion & Growth | RAD16-I provides a suitable microenvironment for chondrocyte adhesion and growth. nih.gov |
| Neuronal Cells | Adhesion & Network Formation | Scaffolds provide structural support for functional, adherent networks of neurons. nih.gov |
| Neuronal Cells | Maturation & Survival | Encapsulated neurons express mature markers and demonstrate enhanced survival compared to suspension cultures. nih.govresearchgate.net |
| Neuronal Cells | Proliferation & Differentiation | Designer scaffolds functionalized with specific motifs can enhance neural cell survival and differentiation. bluepharm.frunimi.it |
The effect of RAD16-I on cancer cells has also been a subject of investigation. In vitro studies using human leukemia cell lines (K562 and Jurkat) were conducted to assess the cytotoxicity and potential for growth inhibition of the peptide scaffold.
Using the MTT assay, a colorimetric test for assessing cell metabolic activity, researchers found that RAD16-I has no cytotoxicity for leukemia cells in vitro. mdpi.comnih.govnih.gov Even at high concentrations, the peptide did not reduce the viability of K562 and Jurkat cells. mdpi.com In fact, at lower concentrations, RAD16-I solutions were observed to potentially enhance the proliferation of these cells slightly. mdpi.com The primary mechanism of tumor growth inhibition by RAD16-I observed in other studies appears to be related to its effect on the tumor microenvironment, such as inhibiting vascular tube formation, rather than direct cytotoxicity to the cancer cells themselves in an in vitro setting. mdpi.comnih.govresearchgate.net
Table 3: In Vitro Effect of RAD16-I on Leukemia Cells
| Cell Line | Assay | Concentration | Result |
|---|---|---|---|
| K562 | MTT | Up to 2mM | No cytotoxicity observed; relative viability was 101.66 ± 4.25% at maximal concentration. mdpi.com |
| Jurkat | MTT | Up to 2mM | No cytotoxicity observed; relative viability was 97.44 ± 5.66% at maximal concentration. mdpi.com |
Modulation of Cell Differentiation by this compound Microenvironments
Beyond supporting cell viability and proliferation, RAD16-I scaffolds can actively modulate cell differentiation, guiding stem cells toward specific lineages. This capability is crucial for tissue engineering applications aiming to regenerate complex tissues like bone and cartilage. researchgate.net The 3D environment provided by the scaffold plays a significant role in providing the necessary cues for these differentiation processes. mdpi.com
RAD16-I scaffolds have demonstrated a significant capacity to promote both chondrogenic (cartilage) and osteogenic (bone) differentiation of mesenchymal stem cells.
Chondrogenic Differentiation: RAD16-I has been identified as a suitable microenvironment for guiding hMSCs to differentiate into chondrocytes. medchemexpress.com In one study, a RAD16-I hydrogel loaded with transforming growth factor-β1 (TGF-β1) was shown to be highly effective in directing the differentiation of human bone marrow-derived mesenchymal stem cells (hBMSCs). nih.gov Within 14 days, approximately 80% of the hBMSCs in the TGF-β1/RADA-16 hydrogel co-culture differentiated into chondrocytes, which subsequently secreted large amounts of collagen II, a key component of cartilage tissue. nih.gov
Osteogenic Differentiation: The RAD16-I microenvironment also robustly supports osteogenesis. When hUCMSCs were cultured in RAD16-I scaffolds with an osteogenic induction medium, there was a remarkable promotion of osteogenesis-related gene expression. nih.gov Key markers for bone formation, including osteocalcin (OCN), Runt-related transcription factor 2 (RUNX-2), alkaline phosphatase (ALP), and collagen type I (COL-1), were significantly upregulated. nih.gov This genetic upregulation was accompanied by the formation of mineralized nodules and collagen-like fibers, hallmarks of bone tissue development. nih.gov Furthermore, designer peptide scaffolds, created by functionalizing RADA16 with biologically active motifs like PRGDSGYRGDS (PRG), have been shown to significantly increase ALP activity and osteocalcin secretion in pre-osteoblast cells compared to pure RADA16 scaffolds. plos.org
Table 4: Promotion of Chondrogenic and Osteogenic Differentiation by RAD16-I Scaffolds
| Differentiation Lineage | Cell Type | Key Findings | Upregulated Markers |
|---|---|---|---|
| Chondrogenic | hBMSCs | 80% of cells differentiated into chondrocytes within 14 days in TGF-β1 loaded hydrogel. nih.gov | Collagen II nih.gov |
| Osteogenic | hUCMSCs | Promoted production of mineralized nodules and collagen-like fibers. nih.gov | OCN, RUNX-2, ALP, COL-1 nih.gov |
| Osteogenic | MC3T3-E1 (pre-osteoblasts) | Designer scaffolds with PRG motif significantly increased differentiation markers. plos.org | Alkaline Phosphatase (ALP), Osteocalcin plos.org |
The application of RAD16-I scaffolds has been explored for liver tissue engineering, specifically for the 3D culture of liver cells. While direct studies on the differentiation of hepatic progenitor cells are emerging, research on established liver cell lines provides insight into the suitability of this microenvironment.
A study successfully established a 3D culture system for the human hepatocarcinoma cell line HepG2 using RAD16-I hydrogel. e-century.us The HepG2 cells embedded in the RAD16-I matrix were evenly distributed and showed high viability and compatibility. e-century.us Interestingly, while the cells maintained their key biological characteristics, their proliferation and migration rates were significantly reduced compared to cells cultured in other hydrogels like Matrigel and Collagen-I. e-century.us This suggests that the unique microenvironment of the RAD16-I scaffold can modulate the behavior of liver cells, potentially providing a more stable, less proliferative state that could be beneficial for certain tissue engineering and drug testing applications. e-century.us This foundational work supports the potential of RAD16-I as a promising scaffold for future studies involving the differentiation and maturation of hepatic progenitor cells into functional hepatocytes. bwise.krnih.govnih.gov
Table 5: Observations of Liver Cell Behavior in RAD16-I Scaffolds
| Cell Type | Parameter | Observation in RAD16-I Scaffold |
|---|---|---|
| HepG2 | Viability & Compatibility | Cells showed great viability and compatibility, with even distribution. e-century.us |
| HepG2 | Morphology | Cells adopted a spindle-shaped phenotype with irregular nuclei. e-century.us |
| HepG2 | Proliferation & Migration | Proliferation and migration rates were significantly reduced compared to Matrigel or Collagen-I. e-century.us |
Table of Compound Names
| Abbreviation / Name | Full Name |
| ALP | Alkaline Phosphatase |
| COL-1 | Collagen Type I |
| hMSC | Human Mesenchymal Stem Cell |
| hUCMSC | Human Umbilical Cord Mesenchymal Stem Cell |
| OCN | Osteocalcin |
| This compound | Ac-RADARADARADARADA-CONH2 hydrochloride |
| RUNX-2 | Runt-related transcription factor 2 |
| TGF-β1 | Transforming growth factor-β1 |
Nucleus Pulposus Mesenchymal Stem Cell Enhancement by Modified RAD16-I
The self-assembling peptide RAD16-I has been functionalized to better mimic the native environment of the nucleus pulposus and to guide the differentiation of stem cells into nucleus pulposus-like cells. In one study, the RAD16-I peptide was conjugated with the short peptide motif SNVI, which has hBMP-7 (human bone morphogenetic protein-7) activity, creating RADA16-SNVI. nih.gov This modification was designed to promote the differentiation of adipose-derived stem cells (ADSCs) into cells resembling those of the nucleus pulposus. nih.gov
When ADSCs were cultured within a hydrogel scaffold formed by a mixture of RAD16-I and RADA16-SNVI, they exhibited enhanced expression of extracellular matrix markers characteristic of nucleus pulposus cells, such as collagen type II and aggrecan, compared to cells grown in a monolayer or a control gel. nih.gov After 21 days of culture, the ratio of aggrecan to collagen in the cells within the SNVI-RADA16 gel was approximately 29:1. nih.gov Furthermore, the expression of hypoxia-inducible factor 1α (HIF-1α) mRNA was detected in ADSCs within the functionalized gel, which was absent in the control conditions. nih.gov This suggests that the modified RAD16-I scaffold promotes a cellular response that is indicative of differentiation towards a nucleus pulposus-like phenotype. nih.gov
The research indicates that these functionalized peptide hydrogels could be suitable for applications in nucleus pulposus tissue regeneration. nih.gov
Extracellular Matrix Mimicry and Bioengineered Cellular Microenvironment using RAD16-I
RAD16-I is a self-assembling peptide that, in aqueous solutions, spontaneously forms stable β-sheets and assembles into nanofibers, creating a hydrogel scaffold. frontiersin.orgnih.govresearchgate.net This structure closely mimics the natural extracellular matrix (ECM), providing a three-dimensional environment for cell culture. frontiersin.orgnih.govnih.gov The RAD16-I hydrogel consists of over 99.5% water, further simulating the native cellular environment. researchgate.net
These biomaterials are a focus of research in tissue engineering because they can be designed to replicate the natural environment of different cell types. frontiersin.orgnih.gov The ECM is a complex network of proteins and other molecules that provides structural support and regulates numerous cellular processes. frontiersin.orgnih.govnih.govfrontiersin.org RAD16-I scaffolds have been shown to support the viability, proliferation, migration, and differentiation of various stem cells. frontiersin.orgnih.gov
For instance, functionalization of RAD16-I with different biologically active peptide motifs has been shown to enhance the biological activities of human adipose stem cells, including migration, proliferation, and growth factor secretion. frontiersin.orgnih.gov The versatility of RAD16-I allows for its modification with various functional groups and polymers to improve its mechanical properties and hydrophilicity, expanding its applications in tissue engineering. researchgate.netnih.gov
The ability of RAD16-I to be modified with specific peptide sequences, such as those found in fibronectin and laminin-1, allows for the creation of hydrogels with novel biological activities that can enhance tissue regeneration. frontiersin.org This makes RAD16-I a valuable tool for creating bioengineered cellular microenvironments tailored to specific research and therapeutic goals. frontiersin.orgnih.govresearchgate.netnih.gov
| Research Focus | Cell Type | Scaffold Modification | Key Findings |
| Nucleus Pulposus Regeneration | Adipose-Derived Stem Cells (ADSCs) | RADA16-SNVI (with hBMP-7 activity) | Increased expression of collagen type II and aggrecan; Expression of HIF-1α mRNA. nih.gov |
| 3D Cell Environment | Human Adipose Stem Cells | Functionalization with three biologically active peptide motifs | Increased viability, migration, proliferation, and growth factor secretion compared to unmodified RAD16-I. frontiersin.orgnih.gov |
| Neural Tissue Engineering | Neural Stem Cells (NSCs) | Conjugation with BMHP1 and BMHP2 | Supported gene expression for neural stem cell differentiation. frontiersin.orgnih.gov |
| Property of RAD16-I Scaffold | Biological Significance |
| Self-Assembling Nanofibers | Mimics the structure of the natural extracellular matrix. frontiersin.orgnih.govresearchgate.net |
| High Water Content (>99.5%) | Simulates the hydrated environment of native tissues. researchgate.net |
| Biocompatibility | Supports cell viability and function with low immunogenicity. researchgate.netnih.govnih.gov |
| Modifiable Peptide Sequence | Allows for the incorporation of bioactive motifs to direct cell behavior. frontiersin.orgnih.govresearchgate.netnih.govfrontiersin.org |
Preclinical Research Applications of Rad16 I Hydrochloride in Regenerative Medicine Models
Tissue Engineering Strategies Employing RAD16-I Hydrochloride Scaffolds
RAD16-I hydrogels serve as versatile scaffolds in tissue engineering, providing a three-dimensional environment that supports cellular attachment, proliferation, and differentiation. nih.govresearchgate.net These hydrogels are biocompatible, biodegradable, and possess high water content, closely resembling the native tissue microenvironment. nih.govresearchgate.net The physical and chemical properties of RAD16-I scaffolds can be tailored by modifying the peptide sequence with bioactive motifs to direct specific cellular responses. nih.gov
Cartilage Regeneration Models with this compound
Articular cartilage has a limited capacity for self-repair, making injuries and degenerative conditions like osteoarthritis challenging to treat. drugdiscoverynews.com RAD16-I hydrogel scaffolds are being investigated as a promising strategy to promote cartilage regeneration. These scaffolds provide a suitable microenvironment for the proliferation and differentiation of chondrocytes and mesenchymal stem cells. medchemexpress.com
In one study, a RAD16-I hydrogel loaded with transforming growth factor-β1 (TGF-β1) was developed to create a microenvironment conducive to stem cell differentiation and chondrocyte growth. nih.gov This scaffold demonstrated the ability to promote the proliferation of human bone marrow-derived mesenchymal stem cells (hBMSCs) and direct their differentiation into chondrocytes. nih.gov Within 14 days, a significant percentage of hBMSCs differentiated into viable chondrocytes, which then secreted and accumulated substantial amounts of collagen II, a key component of cartilage tissue, over 28 days. nih.gov
| Study Focus | Model | Key Findings | Reference |
| TGF-β1-loaded RAD16-I hydrogel for cartilage repair | In vitro culture with hBMSCs | Promoted cell proliferation and directed differentiation into chondrocytes. Newly formed chondrocytes secreted large amounts of collagen II. | nih.gov |
| Injectable biomaterial for cartilage regeneration | Sheep model | Initiated regeneration of articular cartilage by recruiting stem-like cells to the site of injury. The biomaterial is biodegradable. | drugdiscoverynews.comyoutube.com |
Neural Tissue Repair and Regeneration Models Utilizing this compound
The application of RAD16-I scaffolds in neural tissue engineering is an area of active research. These hydrogels can provide mechanical support to damaged neural tissue and create a permissive environment for neural stem cell (NSC) survival, proliferation, and differentiation. researchgate.netnih.gov
Studies have shown that RAD16-I hydrogels can be functionalized with specific peptide motifs, such as IKVAV, to enhance neurite outgrowth and promote the differentiation of NSCs into mature, electrically active neurons, astrocytes, and oligodendrocytes. bluepharm.fr In a rat model of recurrent laryngeal nerve injury, bridging a 6-mm nerve gap with a silicone tube filled with RAD16-I hydrogel resulted in significantly higher numbers of myelinated nerves and neurofilament-positive areas compared to the control group without the hydrogel. nih.gov This suggests that RAD16-I hydrogel is effective for peripheral nerve regeneration. nih.gov Furthermore, combining RAD16-I with cerebral dopamine (B1211576) neurotrophic factor (CDNF) has been shown to activate endogenous NSCs and offer neuroprotective effects in brain ischemia-reperfusion injury models, indicating a potential therapeutic strategy for stroke. researchgate.netnih.gov
| Study Focus | Model | Key Findings | Reference |
| Recurrent laryngeal nerve regeneration | Rat model with transected recurrent laryngeal nerves | RADA16-I hydrogel significantly increased the number of myelinated nerves and neurofilament-positive areas, suggesting effective nerve regeneration. | nih.gov |
| Neurogenesis and neuroprotection in brain ischemia-reperfusion injury | In vivo models | RADA16-I hydrogel combined with CDNF activated endogenous neural stem cells, promoting brain injury repair. | nih.gov |
Research on Spinal Cord Injury and Hemorrhagic Stroke Repair in Animal Models using Self-Assembling Peptides including RAD16-I
In preclinical models of spinal cord injury (SCI), RAD16-I based hydrogels have demonstrated potential in promoting functional recovery. When combined with human adipose-derived stem cells (ADSCs) and modified with an RGD sequence, RAD16-I improved the survival of transplanted ADSCs at the injury site. researchgate.net This combination therapy also led to inhibited inflammation, increased survival of neurons, and a larger residual area of nerve fibers and myelin protein, ultimately promoting functional behavioral recovery. researchgate.net Another study in a rat model of SCI showed that a mixture of RAD16-I and a substance P-modified peptide (RADA16/SP) promoted angiogenesis and axon regeneration within the lesion, leading to improved locomotor function. nih.gov
While research on RAD16-I for hemorrhagic stroke is less extensive, the principles of its application in other central nervous system injuries suggest potential benefits. Hydrogels, in general, are being explored as delivery systems for therapeutic agents to the brain following stroke. mdpi.com Given RAD16-I's proven efficacy in promoting hemostasis and supporting neural tissue, its application in hemorrhagic stroke models warrants further investigation.
Wound Healing and Hemostasis Mechanisms in Preclinical Animal Models with this compound
This compound's ability to rapidly form a hydrogel upon contact with physiological fluids makes it an effective agent for wound healing and hemostasis. nih.govbluepharm.fr The resulting nanofiber barrier physically occludes the wound, stops bleeding, and provides a scaffold for tissue regeneration. nih.govmdpi.com
Accelerated Wound Contraction and Repair in Preclinical Studies with RADA16-Based Peptides
Preclinical studies have consistently shown that RADA16-based peptides accelerate wound healing. chemrxiv.orgresearchgate.net A meta-analysis of preclinical animal studies revealed that RADA16 treatment was associated with a significantly increased wound closure rate compared to controls in both diabetic and non-diabetic models. nih.gov Healing was further enhanced when RADA16 was functionalized with bioactive motifs. nih.gov For instance, RADA16-based hydrogels functionalized with peptides like GHK and KGHK have demonstrated improved wound healing in a dorsal skin injury model in mice. chemrxiv.orgresearchgate.net These functionalized hydrogels were non-cytotoxic and promoted better cell growth and proliferation compared to RADA16-I alone. chemrxiv.orgresearchgate.net
| Study Focus | Animal Model | Key Findings | Reference |
| Meta-analysis of RADA16-based peptides on wound healing | Diabetic and non-diabetic animal models | RADA16 significantly promoted wound closure rate compared to controls. Functionalized RADA16 peptides further enhanced healing. | nih.gov |
| RADA16-based hydrogels with GHK and KGHK motifs | Dorsal skin injury in mice | Improved wound healing and histological outcomes. The hybrid peptides were non-cytotoxic and enhanced cell growth. | chemrxiv.orgresearchgate.net |
| RADA16 hydrogel in endoscopic nasal surgery | Sheep model | Accelerated hemostasis and enhanced mucosal regeneration with reduced submucosal fibrosis and angiogenesis. | researchgate.net |
Rapid Hemostasis Induction and Underlying Molecular Mechanisms of this compound
RAD16-I achieves rapid hemostasis by forming a physical barrier of nanofibers upon contact with blood and other physiological fluids. bluepharm.frnih.gov This self-assembly is triggered by the change in pH from the acidic formulation of the peptide solution to the neutral pH of the body. nih.gov The resulting hydrogel effectively seals the bleeding site without relying on the body's natural coagulation cascade. nih.gov This mechanism of action is purely physical, which reduces the risk of systemic coagulation issues. nih.gov
Studies in various animal models have demonstrated the hemostatic efficacy of RAD16-I in wounds on the brain, liver, femoral artery, and spinal cord, with hemostasis often achieved in less than 20 seconds. nih.govmdpi.commostwiedzy.pl The reassembly kinetics of sonicated RAD16-I fragments have shown a correlation between the degree of nanofiber reassembly, the rigidity of the scaffold, and the time required for hemostasis. nih.gov This indicates that the structural integrity of the self-assembled nanofibers is crucial for its hemostatic function.
Advanced Strategies in Drug Delivery and Encapsulation Research with Rad16 I Hydrochloride
Encapsulation and Controlled Release Kinetics of Hydrophobic Molecules within RAD16-I Hydrochloride Scaffolds
The unique architecture of the RAD16-I hydrogel, featuring distinct hydrophobic and hydrophilic surfaces, makes it an effective carrier system for hydrophobic or lipophilic drugs, addressing common challenges in their delivery. nih.gov The self-assembling process creates nano-scale environments capable of stabilizing and encapsulating molecules with poor water solubility. nih.govnih.gov
Research has demonstrated the ability of RADA16 hydrogels to encapsulate and control the release of various hydrophobic therapeutic agents. In one study, the hydrophobic antitumor drug paclitaxel (B517696) (PTX) was successfully stabilized in a RADA16 aqueous solution, forming a colloidal suspension. nih.gov This suspension could spontaneously form a hydrogel under physiological conditions. nih.gov The release kinetics of PTX from the hydrogel were found to be dependent on the peptide concentration; hydrogels with a higher concentration of RADA16 exhibited a longer half-release time, indicating a more sustained release profile. nih.gov This demonstrates that the hydrogel acts as a physical barrier, slowing the diffusion of the encapsulated drug. ijcrt.org
Another study investigated the diffusion properties of three lipophilic drugs—Pindolol, Quinine, and Timolol maleate—from a RADA16 scaffold. nih.gov The research confirmed a sustained, controlled, and reproducible release for all three compounds. nih.gov The release kinetics were influenced by the physicochemical characteristics of the RADA16 scaffold, the specific chemical properties of the drugs, and the nature of the solvent used, highlighting the tunability of the system. nih.gov The findings suggest that the interactions between the hydrophobic domains of the peptide scaffold and the lipophilic drug molecules are key to modulating the release rate. nih.govnih.gov
The mechanism of release from these hydrophobic matrices is primarily governed by diffusion. ijcrt.org The dense nanofibrous network of the hydrogel hinders the movement of the encapsulated molecules into the surrounding aqueous environment. nih.govijcrt.org The rate of this diffusion can be tailored by altering the physical properties of the hydrogel, such as peptide concentration, which directly affects the density and tortuosity of the scaffold matrix. nih.govresearchgate.net
Table 1: Research Findings on Controlled Release of Hydrophobic Molecules from RAD16-I Scaffolds
| Encapsulated Molecule | Research Model | Key Findings on Release Kinetics | Source(s) |
|---|---|---|---|
| Paclitaxel (PTX) | In vitro release assay | Release was sustained over time; higher peptide concentrations resulted in a longer half-release time. | nih.gov |
| Pindolol | In vitro diffusion study (PBS and BSS-PLUS solutions) | Demonstrated sustained, controlled, and reproducible release from the hydrogel. | nih.gov |
| Quinine | In vitro diffusion study (PBS and BSS-PLUS solutions) | Achieved sustained and efficient drug release, dependent on scaffold and drug properties. | nih.gov |
| Timolol maleate | In vitro diffusion study (PBS and BSS-PLUS solutions) | Showed a controlled and reproducible diffusion profile from the RADA16 scaffold. | nih.gov |
| Pyrene (B120774) (Model Drug) | In vitro transfer to lipid vesicles | The peptide was able to stabilize the hydrophobic molecule in an aqueous solution and deliver it into a lipophilic environment. | nih.gov |
Controlled Release of Bioactive Factors (e.g., Cytokines, Antibodies) from this compound Hydrogels
The application of RAD16-I hydrogels extends to the delivery of larger, more complex bioactive molecules such as cytokines and antibodies. nih.govrsc.org These hydrogels can serve as protective reservoirs, shielding the delicate protein structures from degradation while providing slow and sustained release to maintain local therapeutic concentrations. nih.govvub.be
A key area of investigation has been the release of growth factors for tissue engineering applications. nih.gov One study focused on the controlled release of Transforming Growth Factor-beta 1 (TGF-β1), a cytokine crucial for tissue regeneration. researchgate.netnih.gov The research utilized different variants of the RADA16 peptide (L-RADA16, D-RADA16, and L-RADA16-RGD) to form hydrogel scaffolds loaded with TGF-β1. nih.gov In vitro tests showed that these scaffolds afforded a slow release of the growth factor, with a plateau in the cumulative release being reached at 72 hours. nih.govnih.gov Importantly, the released TGF-β1 maintained its bioactivity, promoting the proliferation of bone mesenchymal stem cells in a 3D cell culture model for up to two weeks. nih.gov This sustained biological activity highlights the hydrogel's ability to preserve the functional integrity of the encapsulated protein during release. nih.gov
While direct studies on antibody release from RAD16-I specifically are less common, the principles of protein encapsulation are broadly applicable. Hydrogel-based systems are being actively explored for the sustained delivery of high-concentration antibody formulations. rsc.org The porous, water-rich environment of hydrogels is generally compatible with protein stability. jpt.comrsc.org The challenge often lies in preventing a rapid, initial burst release due to the material's porosity. rsc.org Strategies to achieve near-zero-order release kinetics for improved therapeutic efficacy are a major focus of research. rsc.org For cytokines and antibodies, release from hydrogels can be modulated through electrostatic interactions between the charged domains of the protein and the peptide scaffold, or by coupling the bioactive factors directly to the hydrogel matrix. researchgate.netnih.gov
Table 2: Research Findings on Controlled Release of Bioactive Factors from RAD16-I Hydrogels
| Bioactive Factor | Research Model | Key Findings on Release Kinetics & Bioactivity | Source(s) |
|---|---|---|---|
| Transforming Growth Factor-beta 1 (TGF-β1) | In vitro release assay and 3D cell culture | Slow release observed, with a plateau reached at 72 hours. Released cytokine remained bioactive, promoting cell proliferation for up to 14 days. | nih.govnih.gov |
| General Cytokines (e.g., IFN-γ, IL-6, TNF-α) | Conceptual framework from cytokine release assays and hydrogel capture studies | Hydrogels can be designed to capture or release cytokines through electrostatic interactions or antibody coupling, allowing for modulation of the local immune environment. | nih.govnih.gov |
| General Antibodies | Conceptual framework from hydrogel delivery systems | Hydrogel encapsulation is a promising strategy for improving the stability and providing sustained release of high-concentration antibody formulations. | rsc.org |
Investigation of this compound as a Carrier for Targeted Delivery in Research Models
RAD16-I hydrogels serve as a promising platform for the development of targeted drug delivery systems. researchgate.net While the peptide scaffold itself provides for localized delivery through injection and in-situ gelation, its true potential as a carrier for targeted therapy is realized through functionalization. nih.govresearchgate.net The peptide sequence can be modified to include specific ligands, such as targeting peptides, that can recognize and bind to receptors that are overexpressed on the surface of target cells, such as cancer cells. mdpi.commdpi.com
This active targeting strategy aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing off-target side effects. mdpi.comnih.gov Research models for targeted delivery often involve conjugating a known targeting moiety to the nanocarrier system. mdpi.comnih.gov For instance, peptides that bind to specific integrins or other cell-surface receptors can be attached to the RADA16 sequence. researchgate.net When this modified peptide self-assembles into a hydrogel, these targeting ligands are displayed on the nanofiber surface, available to interact with target cells. researchgate.net
In vitro research models typically use cell cultures to assess the specificity and efficiency of uptake. For example, a hydrogel functionalized with a tumor-targeting peptide would be incubated with a co-culture of cancerous and healthy cells to determine if the carrier selectively delivers its payload to the cancer cells. mdpi.com In vivo models, often using mice, are employed to evaluate the biodistribution and therapeutic effect of the targeted system. mdpi.com Following administration, the accumulation of the hydrogel or its payload in the target tissue (e.g., a tumor) versus other organs is measured. nih.gov The versatility and biocompatibility of the RAD16-I scaffold make it an excellent candidate for these advanced, targeted delivery applications in research settings. researchgate.net
Table 3: Approaches for Investigating RAD16-I as a Targeted Delivery Carrier
| Targeting Strategy | Research Model | Purpose of Investigation | Source(s) |
|---|---|---|---|
| Functionalization with Targeting Peptides | In vitro cell culture (e.g., C2C12 myoblasts) | To confirm that modifying the carrier with a targeting ligand enhances specific uptake by target cells compared to non-targeted cells. | mdpi.com |
| In-situ Gelation for Localized Delivery | In vivo animal models (e.g., injection into specific tissue) | To assess the ability of the hydrogel to form a stable, localized depot for sustained drug release at the target site. | nih.govresearchgate.net |
| Modification with Bioactive Motifs (e.g., RGD) | 3D cell culture | To study how functional motifs incorporated into the scaffold regulate specific cell behaviors like attachment and migration. | researchgate.netnih.gov |
| Biodistribution Studies | In vivo animal models (e.g., mdx mice) | To track the accumulation of the peptide carrier and its payload in target tissues versus other organs over time. | nih.govmdpi.com |
Functionalization and Modification of Rad16 I Hydrochloride for Enhanced Biomedical Research
Appending Bioactive Motifs to RAD16-I Hydrochloride for Tailored Cellular Responses
To elicit specific cellular responses, this compound can be functionalized by appending short bioactive peptide sequences, known as motifs. nih.govresearchgate.netsquarespace.combluepharm.fr These motifs are often derived from extracellular matrix proteins or growth factors and can influence cell adhesion, proliferation, differentiation, and migration. nih.govmdpi.com The solid-phase synthesis method allows for the direct modification of the RAD16-I peptide chain with these active motifs. nih.gov
The introduction of bioactive motifs can sometimes influence the self-assembling properties of RAD16-I. Factors such as the hydrophobicity, net charge, and length of the appended motif can affect the formation of the characteristic β-sheet structure necessary for nanofiber formation. nih.gov In cases where self-assembly is disrupted, a common strategy is to co-assemble the functionalized peptide with unmodified RAD16-I to maintain the structural integrity of the scaffold. nih.gov
The functionalization of RAD16-I with various bioactive motifs has been shown to significantly enhance its biological activity. For instance, modifying RAD16-I with motifs derived from bone morphogenetic protein 7 (BMP7) has demonstrated good biocompatibility and the ability to promote cell adhesion and migration. nih.gov Similarly, the incorporation of the neurotrophic peptide RGI, derived from brain-derived neurotrophic factor (BDNF), has been used to create hydrogels that support nerve regeneration. nih.gov
Below is a table summarizing various bioactive motifs that have been appended to RAD16-I and their observed effects on cellular responses.
| Bioactive Motif | Source/Origin | Observed Cellular Response |
| RGD (Arginine-Glycine-Aspartic Acid) | Fibronectin | Enhanced cell attachment, spreading, and migration. mdpi.comnih.gov |
| IKVAV (Isoleucine-Lysine-Valine-Alanine-Valine) | Laminin | Promoted neurite outgrowth and neural stem cell differentiation. bluepharm.fr |
| SNVILKKYRN and KAISVLYFDDS | Bone Morphogenetic Protein 7 (BMP7) | Showed good biocompatibility, strong cell adhesion, and promoted cell migration. nih.gov |
| RGIDKRHWNSQ (RGI) | Brain-Derived Neurotrophic Factor (BDNF) | Supported nerve regeneration. nih.gov |
| Dentonin (containing RGD and SGDG motifs) | Extracellular matrix phosphate (B84403) glycoprotein | Enhanced adhesion, proliferation, migration, and odontogenic differentiation of human dental pulp stem cells. nih.gov |
Integration of this compound with Other Polymeric Substrates for Hybrid Biomaterial Development
To improve the mechanical properties and expand the functionality of RAD16-I scaffolds, they can be integrated with other polymeric substrates to form hybrid biomaterials. mdpi.comresearchgate.net These hybrid materials combine the biocompatibility and bioactivity of RAD16-I with the often superior mechanical strength and tunable properties of other polymers. nih.gov The polymer matrix can be of natural or synthetic origin. nih.govmdpi.com
The interaction between RAD16-I and the polymeric substrate is crucial for the performance of the hybrid system. The wettability and electronegativity of the polymer surface can significantly influence the self-assembly and nanofiber formation of the peptide. researchgate.net For instance, studies on the interaction of RAD16-I with poly(ethyl acrylate) (PEA) and a copolymer of ethyl acrylate (B77674) and acrylic acid have shown that the peptide's self-assembly is sensitive to these surface properties. researchgate.net
The following table provides examples of polymeric substrates that have been integrated with RAD16-I to develop hybrid biomaterials.
| Polymeric Substrate | Type of Polymer | Key Features of the Hybrid Biomaterial |
| Spider Fibroin Uncrystalline Motifs (e.g., GPGGY) | Natural Polymer | Increased mechanical strength of the hydrogel and enhanced cell growth. mit.edu |
| Chitosan | Natural Polymer | Used to create hollow tubes filled with RAD16-I hydrogels for nerve regeneration applications. nih.gov |
| Poly(lactic-co-glycolic acid) (PLGA) | Synthetic Polymer | Can be used to create hybrid hydrogels for controlled drug delivery. mdpi.com |
| Poly(N-isopropylacrylamide) (PNIPAM) | Synthetic Polymer | Can be modified with natural polymers and potentially integrated with RAD16-I to create thermo-responsive hybrid hydrogels. mdpi.commdpi.com |
| Poly(ethyl acrylate) (PEA) | Synthetic Polymer | The interaction with RAD16-I is sensitive to the polymer's wettability, affecting peptide self-assembly. researchgate.net |
Enzymatic Degradation of this compound Scaffolds by Proteases (e.g., Trypsin) in Research Models
A key characteristic of biomaterials for tissue engineering and regenerative medicine is their biodegradability. nih.govresearchgate.net RAD16-I scaffolds are susceptible to enzymatic degradation by proteases, which allows for their gradual resorption and replacement by new tissue. nih.gov Trypsin, a serine protease, has been shown to effectively degrade RAD16-I scaffolds. nih.gov
The peptide sequence of RAD16-I (AcN-RADARADARADARADA-CONH2) contains four potential cleavage sites for trypsin, which cleaves at the C-terminal side of Arginine (R) residues. nih.gov The degradation of RAD16-I by trypsin results in the breakdown of the nanofibers into shorter peptide fragments and eventually into single amino acids. nih.gov
The secondary structure of the RAD16-I peptide plays a crucial role in its susceptibility to enzymatic degradation. In its self-assembled β-sheet conformation, the cleavage sites are less accessible to the enzyme. However, a transition from the stable β-sheet structure to a more open random coil conformation, which can be induced by thermal denaturation, significantly increases the rate of proteolytic degradation. nih.gov This suggests that the degradation of RAD16-I scaffolds can be modulated by factors that influence its secondary structure. nih.gov
Atomic force microscopy (AFM) has been used to visualize the structural changes in the nanofiber scaffold upon incubation with trypsin, confirming the proteolytic breakdown of the material. nih.gov The biodegradability of RAD16-I by a common enzyme like trypsin expands its potential applications in biomedicine, including as a delivery platform for oral therapeutics, as it would be degraded in the small intestine where trypsin is active. nih.gov
The table below summarizes the key findings related to the enzymatic degradation of RAD16-I scaffolds by trypsin.
| Parameter | Finding |
| Enzyme | Trypsin |
| Cleavage Sites in RAD16-I | Four potential sites at the C-terminal of Arginine (R) residues. nih.gov |
| Degradation Products | Shorter peptide fragments and ultimately single amino acids. nih.gov |
| Influence of Secondary Structure | The β-sheet structure offers some protection against degradation, while the random coil conformation is more susceptible to proteolysis. nih.gov |
| Effect of Thermal Denaturation | Increases the extent of degradation by promoting the transition from β-sheet to random coil. nih.gov |
| Analytical Technique for Visualization | Atomic Force Microscopy (AFM) confirms structural changes and breakdown of nanofibers. nih.gov |
Advanced Characterization Techniques and Computational Modeling in Rad16 I Hydrochloride Research
Spectroscopic Analysis of RAD16-I Hydrochloride Self-Assembly and Conformation
Spectroscopic methods are indispensable for probing the molecular-level details of RAD16-I self-assembly. These techniques provide insights into the peptide's secondary structure, intermolecular interactions, and the kinetics of fibrillization.
Circular Dichroism (CD) spectroscopy is a primary tool for evaluating the secondary structure of RAD16-I. The peptide's characteristic sequence of alternating hydrophilic and hydrophobic amino acids promotes the formation of a stable β-sheet structure in aqueous solutions. nih.govmdpi.com
CD spectral analysis of RAD16-I consistently reveals a distinctive signature for a β-sheet conformation. This is characterized by a negative molar ellipticity minimum around 218 nm and a positive maximum near 195 nm. nih.govresearchgate.net The peak at 218 nm is indicative of the β-sheet content, while the peak at 195 nm corresponds to the peptide backbone's twist within the β-sheet configuration. nih.govresearchgate.net Studies have shown that this β-sheet structure is stable across various concentrations (e.g., 25, 50, and 75 µM) and temperatures. nih.gov However, a conformational transition from a disordered state to a β-sheet structure can be observed as the peptide concentration increases, with a notable shift beginning at approximately 100 μM. researchgate.net At extremely high temperatures (e.g., 90 °C), a transition from the β-sheet to a random coil structure can be induced. nih.gov The stability of the β-sheet is also influenced by pH; while the structure is maintained at acidic pH (2.0-4.5), it is lost at highly alkaline pH (13.0), leading to the formation of globular aggregates instead of nanofibers. nih.govresearchgate.net
| Technique | Condition | Key Finding | Reference(s) |
| Circular Dichroism (CD) | Room Temperature (20°C) | Exhibits a characteristic β-sheet spectrum with a minimum at 218 nm and a maximum at ~195 nm. | nih.govresearchgate.net |
| Increasing Concentration | Conformational transition from disordered to β-sheet structure begins at 100 μM. | researchgate.net | |
| Acidic pH (2.0 - 4.5) | Maintains a characteristic antiparallel β-sheet structure. | nih.gov | |
| Alkaline pH (13.0) | Drastically loses β-sheet structure and forms globular aggregates. | researchgate.net | |
| Thermal Denaturation (90°C) | Undergoes a transition from β-sheet to a random coil structure. | nih.gov |
Fourier Transform Infrared (FTIR) spectroscopy offers complementary information to CD, providing detailed insights into the molecular vibrations and hydrogen bonding patterns within the RAD16-I nanostructures. news-medical.net This technique is particularly effective for confirming the presence of β-sheet secondary structures, which are a hallmark of amyloid-like fibrils. nih.govnih.gov
In protein and peptide analysis, the amide I band (arising from C=O stretching vibrations) in the FTIR spectrum is highly sensitive to the secondary structure. news-medical.netnih.gov For amyloid fibers and β-sheet-rich structures like those formed by RAD16-I, the amide I region is typically dominated by an intense, narrow absorption peak located between 1615 and 1630 cm⁻¹. nih.gov Research on RAD16-I has utilized FTIR to confirm that the self-assembled fibrils possess a characteristic antiparallel β-sheet structure. nih.gov This finding is crucial as it corroborates the data from CD spectroscopy and provides a more complete picture of the peptide's conformational state upon self-assembly. nih.govnews-medical.net FTIR is essential for understanding the molecular-level changes that drive the formation and stabilization of the nanofiber network. news-medical.net
Fluorescence spectroscopy is a versatile technique used to monitor the kinetics of RAD16-I self-assembly and to study its interactions with other molecules. The use of extrinsic fluorescent probes is a common approach.
Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structure of amyloid fibrils. Studies have used ThT-binding fluorescence assays to track the fibrillization of RAD16-I, demonstrating that the self-assembly process begins at concentrations as low as 40 μM. researchgate.net This technique allows for the real-time monitoring of aggregation kinetics. nih.gov
Furthermore, fluorescence spectroscopy can be employed to investigate the potential of RAD16-I as a carrier for hydrophobic compounds. In one study, the interaction between RAD16-I and the hydrophobic drug mangiferin (B1668620) was analyzed by observing changes in the drug's fluorescence emission spectra in the presence of the peptide. researchgate.net Similarly, studies with the related peptide RAD16-II and the fluorescent probe pyrene (B120774) have shown that the peptide can stabilize hydrophobic molecules in aqueous solutions and facilitate their transfer into lipophilic environments like lipid vesicles. nih.gov These interaction studies are critical for exploring applications of RAD16-I in drug delivery.
| Technique | Probe/Molecule | Purpose | Key Finding | Reference(s) |
| Fluorescence Spectroscopy | Thioflavin T (ThT) | Monitor self-assembly kinetics. | Self-assembly into β-sheet structures begins at a concentration of 40 μM. | researchgate.net |
| Mangiferin | Study interaction with a hydrophobic drug. | RAD16-I interacts with mangiferin, forming a colloidal suspension. | researchgate.net | |
| Pyrene (with RAD16-II) | Investigate hydrophobic encapsulation and delivery. | The peptide stabilizes hydrophobic pyrene in aqueous solution and delivers it to lipid vesicles. | nih.gov |
Microscopic Imaging Techniques for Nanostructure Visualization of this compound
Microscopy techniques provide direct visual evidence of the morphology and hierarchical organization of the nanostructures formed by RAD16-I self-assembly.
Atomic Force Microscopy (AFM) is a powerful high-resolution imaging technique for characterizing the surface topography of RAD16-I nanofibers. mdpi.comresearchgate.net AFM allows for the precise measurement of nanofiber dimensions, including height, width, and length, and provides insights into their assembly and network formation on a substrate. nih.govnih.gov
AFM imaging reveals that RAD16-I self-assembles into long, distinct nanofibers. mdpi.comnih.gov The dimensions of these fibers can vary depending on the preparation conditions, such as pH and concentration. nih.govnih.gov Typically, the nanofibers have heights of approximately 1.1 to 1.5 nm, which is consistent with a stacked, double-layer β-sheet structure. nih.govnih.govresearchgate.net The widths are generally observed to be in the range of 10 to 20 nm, and lengths can extend from several hundred nanometers to a few micrometers. nih.govnih.govroyalsocietypublishing.org AFM has also been instrumental in visualizing the dynamic nature of these peptides, showing the re-assembly and elongation of nanofibers over time after disruption by sonication. royalsocietypublishing.orgresearchgate.net
| Parameter | Observed Dimension | Condition/Note | Reference(s) |
| Height | ~1.1 - 1.5 nm | Suggests a double-layer β-sheet structure. | nih.govnih.govresearchgate.net |
| Width | ~10 - 20 nm | Typical observation for self-assembled nanofibers. | nih.govnih.govnih.gov |
| Length | 200 - 400 nm to several micrometers | Varies with pH and incubation time. | nih.govroyalsocietypublishing.org |
| Morphology | Long, interwoven nanofibers | Forms a network scaffold. | mdpi.comresearchgate.net |
| Dynamic Behavior | Re-assembly after sonication | Nanofibers elongate and re-form the network within hours. | royalsocietypublishing.orgresearchgate.net |
Electron microscopy, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), provides complementary information to AFM, offering insights into both individual nanofiber morphology and the larger, three-dimensional hydrogel network. nih.govnih.gov
| Technique | Observation | Dimensions | Reference(s) |
| Transmission Electron Microscopy (TEM) | Individual nanofiber morphology | Widths range from 3 to 10 nm. | nih.govresearchgate.netnih.gov |
| Scanning Electron Microscopy (SEM) | Hierarchical network structure | Reveals interwoven nanofibers with pore sizes of 50-200 nm. | nih.govsquarespace.com |
Rheological and Mechanical Property Characterization of this compound Hydrogels in Research
The study of this compound hydrogels involves detailed characterization of their rheological and mechanical properties to determine their suitability for various research applications, particularly in tissue engineering and regenerative medicine. These properties are crucial as they define the hydrogel's structural integrity, ability to mimic biological tissues, and response to mechanical stress.
Rheological studies focus on the flow and deformation characteristics of the hydrogel. A key parameter is the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. For a material to be considered a gel, the storage modulus should be significantly higher than the loss modulus, indicating a more solid-like behavior. Research shows that the gelation and stiffness of RADA16-I hydrogels are influenced by factors such as peptide concentration and the presence of ions like NaCl. nih.gov These hydrogels exhibit viscoelastic properties, and their smart material characteristics allow for transitions in rheological properties in response to environmental changes like pH, temperature, and ionic strength. researchgate.net
Mechanical property characterization provides insight into the strength and stability of the hydrogel scaffold. A notable limitation of self-assembling peptide hydrogels, including those made from RAD16-I, is their inherent mechanical weakness compared to natural extracellular matrix (ECM) components like collagen. mit.edunih.gov For instance, the storage modulus of a RAD16-I hydrogel is significantly lower than that of collagen I at similar concentrations. mit.edu The breaking strain, which is the point at which the gel structure fails, is also relatively low for RADA16-I hydrogels, reported to be around 3%. nih.gov Despite this, these hydrogels form a nanofibrous scaffold that creates a suitable microenvironment for cell proliferation and differentiation. medchemexpress.commedchemexpress.commedchemexpress.com Strategies to improve the mechanical stiffness of these hydrogels include increasing the solid concentration of the peptide and introducing cross-links. mit.edu
The table below summarizes key mechanical properties of RAD16-I hydrogels as reported in research literature.
| Property | Value | Conditions/Notes | Source |
| Storage Modulus (G') | 44 ± 31 Pa | 0.1% concentration in PBS | mit.edu |
| Storage Modulus (G') | 109 ± 23 Pa | 0.15% concentration in PBS | mit.edu |
| Breaking Strain | ~3% | N/A | nih.gov |
Computational and Molecular Dynamics Simulations of this compound Self-Assembly Processes
Computational and molecular dynamics (MD) simulations are powerful tools for investigating the self-assembly mechanism of this compound at an atomic and molecular level. These techniques provide insights into the structural and energetic details of nanofiber formation that are often difficult to capture through experimental methods alone.
Molecular modeling has been employed to visualize the self-assembly process, showing how RAD16-I peptides form stable β-sheet structures in an aqueous environment. nih.gov These simulations reveal the formation of intermolecular hydrogen bonds along the peptide backbones, which is a critical step in the assembly. nih.gov The models also illustrate the amphiphilic nature of the peptide, with distinct hydrophobic faces, featuring arrays of alanine (B10760859) residues, and hydrophilic faces with charged amino acids. nih.gov This arrangement drives the self-assembly into nanofibers with a characteristic ribbon-like structure. mit.edu
The insights gained from these computational studies are crucial for the rational design of new self-assembling peptides with tailored properties. By understanding the relationship between the peptide sequence and its assembly dynamics, researchers can modify the peptide to enhance, for example, the mechanical strength of the resulting hydrogel. mdpi.com
The table below outlines the computational techniques used in the study of RAD16-I self-assembly.
| Technique | Application in RAD16-I Research | Key Findings | Source |
| Molecular Modeling | Visualization of the β-sheet formation and self-assembly process. | Confirmation of stable β-sheet structure in water; visualization of intermolecular hydrogen bonding and distinct hydrophobic/hydrophilic faces. | nih.gov |
| Steered Molecular Dynamics (SMD) | Characterization of mechanical interactions and forces between filaments. | Elucidation of the mechanics of elastic strain and slippage between β-sheets. | mit.edu |
| Coarse-Grained Modeling | Simulation of larger systems over longer timescales. | Showed a loosely arranged filament structure, providing estimates of gel stiffness consistent with experiments. | mit.edu |
Emerging Research Areas and Future Perspectives for Rad16 I Hydrochloride
Elucidating Complex Interplay between Peptide Sequence, Self-Assembly, and Biological Function
The biological utility of RAD16-I hydrochloride is intrinsically linked to its molecular structure and hierarchical self-assembly. The peptide consists of a repeating sequence of hydrophobic (alanine) and hydrophilic (charged arginine and aspartic acid) amino acids. mdpi.comnih.gov This specific amphiphilic pattern is the primary driver of its self-assembly process.
In an aqueous solution, individual RAD16-I peptides spontaneously organize to shield the hydrophobic alanine (B10760859) residues from water, while the charged arginine and aspartic acid residues remain exposed on the surface. mdpi.com This arrangement promotes the formation of stable β-sheet structures, a process influenced by environmental factors such as pH and ionic strength. nih.govnih.govnih.gov These β-sheets then serve as the fundamental building blocks, associating with one another through intermolecular hydrogen bonds to form well-ordered nanofibers, typically around 10 nm in diameter. mdpi.comresearchgate.netresearchgate.net
This process culminates in the formation of a three-dimensional hydrogel scaffold with extremely high water content (>99%) and interconnected pores ranging from 50 to 200 nm. researchgate.net The resulting structure physically resembles the native ECM, providing a suitable microenvironment for cell attachment, proliferation, and differentiation. mdpi.comresearchgate.net It is this biomimicry that underpins the peptide's biological function, enabling it to be used as a 3D cell culture matrix and a scaffold for tissue engineering. nih.govnih.gov The transformation from a peptide solution to a stable, cell-supporting hydrogel at physiological pH is a key characteristic being exploited for in vivo applications. researchgate.netnih.gov
| Property | Description | Reference |
|---|---|---|
| Primary Structure | Amphiphilic sequence of alternating hydrophobic (Alanine) and charged hydrophilic (Arginine, Aspartic Acid) residues. | mdpi.comnih.gov |
| Secondary Structure | Forms stable β-sheets in aqueous solutions, driven by hydrophobic interactions and hydrogen bonding. | mdpi.comnih.govnih.gov |
| Nanofiber Formation | β-sheets stack and elongate to form nanofibers approximately 10 nm in diameter. | researchgate.netresearchgate.net |
| Hydrogel Scaffold | Nanofibers physically crosslink to form a 3D matrix with high water content (>99%) and pore sizes of 50-200 nm. | researchgate.netnih.gov |
| Biological Function | The resulting scaffold mimics the natural extracellular matrix (ECM), providing a microenvironment for cell adhesion, proliferation, and differentiation. | mdpi.comresearchgate.net |
Potential for Novel Nanobiomedical Device Development Derived from this compound Research
The unique properties of this compound are being harnessed to develop a range of novel nanobiomedical devices and platforms. Its ability to transition from a liquid to a solid gel upon contact with physiological environments makes it an excellent candidate for various in vivo applications. researchgate.netnih.gov
Hemostatic Agents: When applied to a wound, the RAD16-I solution rapidly self-assembles into a nanofiber barrier upon contact with blood. This hydrogel matrix acts as a physical barrier to stop bleeding and has been commercialized for use in surgical procedures. nih.gov
Tissue Engineering and Regenerative Medicine: RAD16-I hydrogels serve as biodegradable, biocompatible scaffolds that can be injected in a minimally invasive manner. researchgate.net These scaffolds provide a temporary, ECM-like structure that supports the infiltration of native cells and promotes the regeneration of damaged tissues, including bone and neural tissue. researchgate.netresearchgate.netnih.gov Functionalizing these scaffolds can further enhance their regenerative capacity.
Drug Delivery Systems: The porous, nanofibrous network of the RAD16-I hydrogel is ideal for entrapping and facilitating the sustained release of therapeutic molecules, such as small molecules and growth factors. researchgate.netgenscript.com The hydrogel can protect the therapeutic agent from degradation and release it locally over an extended period, improving therapeutic efficacy and reducing systemic side effects. This turns the scaffold into a precisely regulated drug delivery depot. nih.govgenscript.com
The ongoing research into RAD16-I and its derivatives continues to expand its biomedical toolkit, promising the development of more sophisticated and effective devices for a wide range of clinical challenges.
| Application Area | Mechanism of Action | Potential Use | Reference |
|---|---|---|---|
| Hemostasis | Rapid self-assembly at physiological pH forms a physical barrier to block blood flow. | Controlling bleeding during surgical procedures. | researchgate.netnih.gov |
| Tissue Engineering | Injectable scaffold mimics the native ECM, supporting cell attachment, proliferation, and tissue regeneration. | Repair of bone, cartilage, and nerve tissue; wound healing. | researchgate.netnih.govnih.gov |
| 3D Cell Culture | Provides a biomimetic 3D microenvironment for more physiologically relevant in vitro studies. | Disease modeling, drug screening, stem cell research. | nih.govgenscript.com |
| Drug Delivery | Nanofibrous network entraps therapeutic molecules for controlled, localized, and sustained release. | Delivery of growth factors, anticancer drugs, and other biologics. | researchgate.netnih.govgenscript.com |
Q & A
Q. What are the standard synthetic methods for RAD16-I hydrochloride, and how are purity and bioactivity ensured?
this compound is synthesized via solid-phase peptide synthesis (SPPS), where protected amino acids are sequentially attached to a polystyrene resin. Post-synthesis, hydrochloric acid is used for separation and purification to achieve >95% purity . Critical quality control steps include reverse-phase HPLC for purity assessment and mass spectrometry (e.g., MALDI-TOF) for molecular weight verification. Bioactivity is validated through in vitro assays, such as chondrogenic differentiation of human mesenchymal stem cells (hMSCs) .
Q. What are the primary applications of this compound in tissue engineering research?
RAD16-I serves as a scaffold for hMSC proliferation and differentiation into chondrocytes, mimicking natural extracellular matrix (ECM) environments. Its self-assembling properties enable the formation of nanofibrous networks that support cartilage matrix synthesis (e.g., collagen type II, aggrecan) . Applications extend to studying amyloidogenic properties and bioink development for 3D bioprinting .
Q. How does this compound interact with cells at the molecular level?
The peptide’s alternating hydrophilic (Arg, Asp) and hydrophobic (Ala) residues create charge-balanced networks that bind growth factors (e.g., TGFβ1) and cell surface receptors. This interaction upregulates SOX9 and collagen synthesis pathways, promoting chondrogenesis .
Advanced Research Questions
Q. How can researchers optimize RAD16-I-based scaffolds to address contradictory results in chondrogenic differentiation efficiency?
Variability in outcomes may arise from differences in RAD16-I molar ratios with co-factors like chondroitin sulfate (CS) or decorin. For example:
| RAD16-I:CS Ratio | TGFβ1 Release (ng/mL) | Collagen II Expression (Fold Change) |
|---|---|---|
| 950:1 | 12.3 ± 1.2 | 3.5 ± 0.4 |
| 9.5:1 | 28.7 ± 2.1 | 7.8 ± 1.1 |
| Lower ratios enhance bioactivity by increasing TGFβ1 retention . Researchers should pre-screen ratios using ELISA and qPCR to tailor scaffolds to specific cell lines. |
Q. What experimental strategies mitigate batch-to-batch variability in this compound synthesis?
Batch inconsistencies often stem from incomplete deprotection or aggregation during SPPS. Mitigation strategies include:
Q. How can conflicting data on RAD16-I’s amyloidogenic potential be resolved?
Some studies report amyloid-like fibril formation under acidic conditions, while others show stable nanofibers. To reconcile this:
- Perform thioflavin T (ThT) fluorescence assays across pH gradients (4.0–7.4).
- Use cryo-EM to visualize fibril morphology.
- Compare results with control peptides (e.g., RAD16-II) to isolate sequence-specific effects .
Q. What are the limitations of this compound in long-term in vivo studies, and how can they be addressed?
Challenges include rapid enzymatic degradation and immune responses. Solutions involve:
- Co-assembling RAD16-I with protease inhibitors (e.g., aprotinin).
- Functionalizing peptides with PEGylation to prolong half-life.
- Testing immunogenicity in murine models pre-grafted with humanized immune systems .
Methodological Guidance
Q. How should researchers design controls for RAD16-I-mediated cell culture experiments?
Essential controls include:
- Negative control : Scaffold-free cultures or inert matrices (e.g., poly-L-lysine).
- Positive control : Commercially available chondrogenic media with TGFβ3.
- Internal control : RAD16-I batches pre-tested for endotoxin levels (<0.1 EU/mg) .
Q. What analytical techniques are critical for characterizing this compound post-synthesis?
Q. How can computational modeling enhance RAD16-I scaffold design?
Molecular dynamics (MD) simulations predict self-assembly kinetics under physiological conditions. Tools like GROMACS model peptide interactions with water and ions, guiding mutagenesis (e.g., substituting Asp with Glu for pH stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
